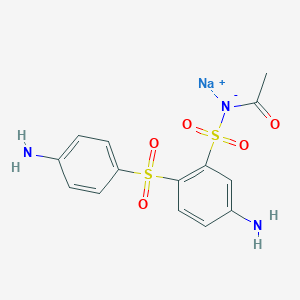
Acetosulfone sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetosulfone sodium can be synthesized through various methods. One common method involves the reaction of 4,4’-diaminodiphenylsulfone with acetic anhydride in the presence of a base, followed by sulfonation with chlorosulfonic acid . The reaction conditions typically include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Acetic acid or a similar solvent
- Reaction time: Several hours to ensure complete sulfonation
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Acetosulfone sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
Acetosulfone sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonamide derivatives.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Primarily used in the treatment of leprosy due to its antibacterial activity.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The antibacterial activity of acetosulfone sodium is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, this compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Dapsone: Another sulfone used in the treatment of leprosy.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
Acetosulfone sodium is unique in its specific application for leprosy treatment and its distinct chemical structure, which includes both sulfonyl and acetamide groups. This combination of functional groups contributes to its specific antibacterial activity and distinguishes it from other sulfone and sulfonamide compounds .
Properties
CAS No. |
128-12-1 |
|---|---|
Molecular Formula |
C14H14N3NaO5S2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
sodium;acetyl-[5-amino-2-(4-aminophenyl)sulfonylphenyl]sulfonylazanide |
InChI |
InChI=1S/C14H15N3O5S2.Na/c1-9(18)17-24(21,22)14-8-11(16)4-7-13(14)23(19,20)12-5-2-10(15)3-6-12;/h2-8H,15-16H2,1H3,(H,17,18);/q;+1/p-1 |
InChI Key |
PVGBHEUCHKGFQP-UHFFFAOYSA-M |
SMILES |
CC(=O)[N-]S(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Key on ui other cas no. |
128-12-1 |
Synonyms |
acetamide acetamide, monosodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


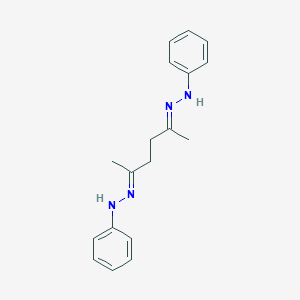
![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)
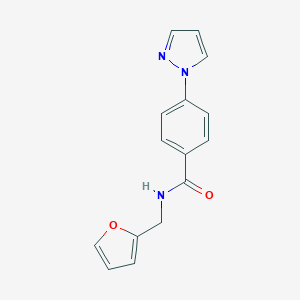
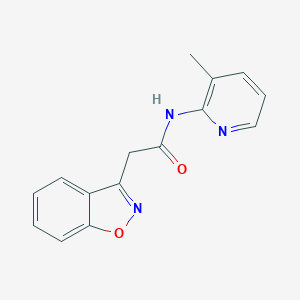
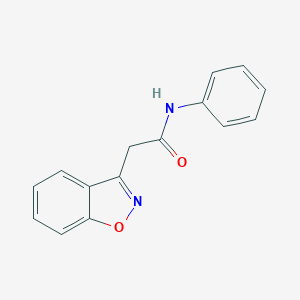

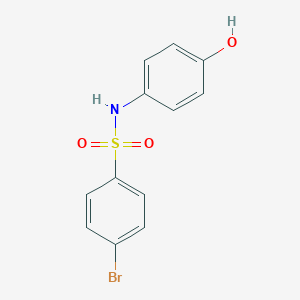
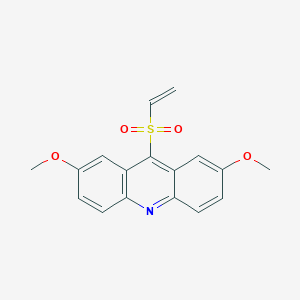
![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
